1-(3-methylphenyl)Pyrrolidine
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Overview
Description
1-(3-Methylphenyl)Pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-methylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules . The 3-methylphenyl group adds further complexity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)Pyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin can be employed to construct the pyrrolidine ring . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
1-(3-Methylphenyl)Pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)Pyrrolidine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing various signaling pathways . The stereochemistry and spatial orientation of the substituents play a crucial role in determining the compound’s binding affinity and biological activity .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
1-(3-Methylphenyl)Pyrrolidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(3-methylphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFRMYPYBPWQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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